
5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₆O₄ . . This compound is characterized by its two oxo groups at positions 5 and 8 on the naphthalene ring, and a carboxylic acid group at position 2. It is a derivative of naphthoquinone and has significant importance in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5,8-dihydroxy-1,4-naphthoquinone using oxidizing agents such as ceric ammonium nitrate (CAN) in acetonitrile . The reaction is typically carried out at room temperature with the addition of water to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of 5,8-dihydroxy-2-naphthoic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
Chemistry: In chemistry, 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of naphthazarin, which is an important intermediate for constructing several pharmacologically active compounds .
Biology and Medicine: The compound and its derivatives exhibit various biological activities, including antifungal, antibacterial, and antiparasitic properties. It is also known to induce apoptosis in certain cell lines, making it a potential candidate for cancer research .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its ability to act as a chelating ligand makes it useful in the study of metal alkoxides and as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, triggering apoptosis or other cellular responses. Additionally, the compound’s ability to chelate metal ions can influence enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
1,4-Naphthoquinone-2-carboxylic acid: Similar structure with oxo groups at positions 1 and 4.
5,8-Dihydroxy-1,4-naphthoquinone: Precursor for the synthesis of 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid.
5,8-Dimethoxy-1,4-naphthoquinone: Another derivative with methoxy groups instead of oxo groups.
Uniqueness: this compound is unique due to its specific arrangement of oxo and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
88437-17-6 |
|---|---|
Molecular Formula |
C11H6O4 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
5,8-dioxonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15) |
InChI Key |
RVWULRYSVVDSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


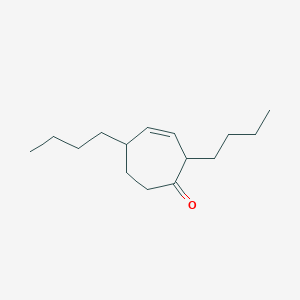
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
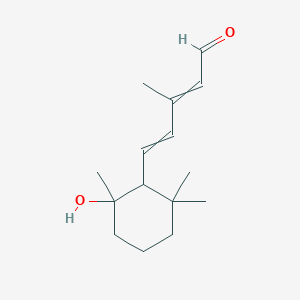
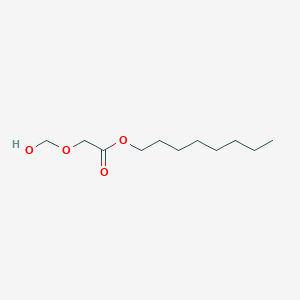

![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
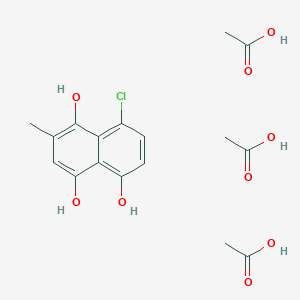
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
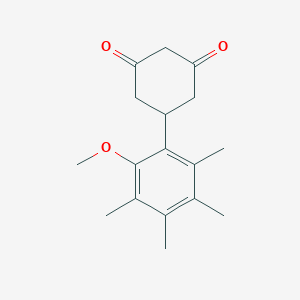

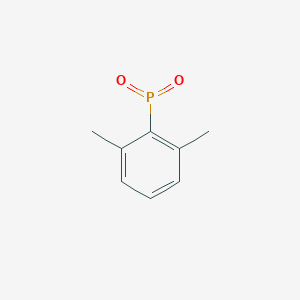
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)
